molecular formula C20H21Cl2N5O4 B2882284 3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 938824-93-2

3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2882284
CAS RN: 938824-93-2
M. Wt: 466.32
InChI Key: SAUVNIWZQZARDT-UHFFFAOYSA-N
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Description

3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H21Cl2N5O4 and its molecular weight is 466.32. The purity is usually 95%.
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Scientific Research Applications

Compound Synthesis and Optimization

Research on compounds with similar structures focuses on improving synthetic methods for key intermediates in drug development. For instance, Őrfi et al. (2004) reviewed efficient synthetic methods for quinazoline-4-ones, which are important for developing drugs against proliferative diseases. Their work highlights the importance of optimizing synthesis for compounds that might share structural similarities with the compound , enhancing the yield and purity crucial for pharmaceutical applications (Őrfi et al., 2004).

Structure-Activity Relationships (SAR)

SAR studies are pivotal in understanding how variations in the chemical structure of compounds like "3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" affect their biological activity. Zagórska et al. (2015) synthesized and tested a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity towards serotoninergic and dopaminergic receptors, illuminating the potential therapeutic applications of such compounds in treating depression and anxiety (Zagórska et al., 2015).

Biological Activity and Drug Development

Research on similar purine derivatives often aims to explore their biological activity and potential therapeutic uses. For example, Suzuki et al. (2006) designed new 1-benzylxanthines, including studies on their inhibitory activities against phosphodiesterase 4 (PDE4), a target for anti-inflammatory and antidepressant drugs. Such studies provide insights into the therapeutic potential of compounds with similar purine-based structures (Suzuki et al., 2006).

Molecular Docking and Pharmacological Evaluation

Continuing the development of purine derivatives, Baraldi et al. (2008) extended their structure-activity relationship studies on imidazo[2,1-f]purinones as A(3) adenosine receptor antagonists. Through molecular docking and pharmacological evaluation, they sought to improve both the potency and hydrophilicity of the molecules. This kind of research demonstrates how computational and experimental methods are used in tandem to optimize compounds for specific receptor targets (Baraldi et al., 2008).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N5O4/c1-12-10-26-16-17(23-19(26)25(12)5-7-31-8-6-28)24(2)20(30)27(18(16)29)11-13-3-4-14(21)15(22)9-13/h3-4,9-10,28H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUVNIWZQZARDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16623970

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